molecular formula C10H14O4 B13895889 Methyl 4-cyclopentyl-2,4-dioxobutanoate

Methyl 4-cyclopentyl-2,4-dioxobutanoate

Cat. No.: B13895889
M. Wt: 198.22 g/mol
InChI Key: UJWVLLCCRTZHQI-UHFFFAOYSA-N
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Description

Methyl 4-cyclopentyl-2,4-dioxobutanoate is a methyl ester derivative featuring a cyclopentyl substituent at the 4th carbon and two oxo groups at positions 2 and 4. Its molecular formula is inferred as C₁₀H₁₄O₄, with a structure that combines alicyclic (cyclopentyl) and ketonic functionalities. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, such as the synthesis of fungicide precursors like metconazole .

Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

methyl 4-cyclopentyl-2,4-dioxobutanoate

InChI

InChI=1S/C10H14O4/c1-14-10(13)9(12)6-8(11)7-4-2-3-5-7/h7H,2-6H2,1H3

InChI Key

UJWVLLCCRTZHQI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC(=O)C1CCCC1

Origin of Product

United States

Preparation Methods

Alkylation of β-Ketoesters with Cyclopentyl Precursors

One of the primary routes to synthesize methyl 4-cyclopentyl-2,4-dioxobutanoate involves the alkylation of methyl acetoacetate or related β-ketoesters with cyclopentyl-containing alkylating agents.

  • Typical Reaction Conditions:

    • Base: Sodium ethoxide (EtONa) or potassium carbonate (K2CO3)
    • Solvent: Ethanol (EtOH) or dimethyl sulfoxide (DMSO)
    • Alkylating Agent: 1,4-dibromobutane or cyclopentyl bromide derivatives
    • Temperature: Reflux or controlled heating (60–100 °C)
    • Time: 4–20 hours depending on conditions
  • Mechanism: The base deprotonates the β-ketoester to form an enolate, which then undergoes nucleophilic substitution with the cyclopentyl alkyl halide to introduce the cyclopentyl substituent at the 4-position.

  • Example from Literature:

    • A patent describes the use of 1,4-dibromobutane with alkyl acetoacetates in the presence of a phase transfer catalyst and aqueous base to yield alkylated β-ketoesters, including cyclopentyl-substituted derivatives. The reaction times vary from 1 to 10 hours, with optimal yields around 5 hours at 100 °C.

Esterification and Hydrolysis Steps

  • Following alkylation, the intermediate β-ketoester can be subjected to esterification or hydrolysis to fine-tune the ester functionality.
  • Acidic or basic hydrolysis can convert esters to acids or vice versa, depending on the desired final product.
  • For example, tert-butyl 1-acetylcyclopentanecarboxylate can be hydrolyzed under acidic conditions to yield 1-cyclopentylethanone, a key intermediate in the synthesis of cyclopentyl β-ketoesters.

Use of Diethyl Oxalate and Enolate Chemistry

  • Another synthetic approach involves the reaction of diethyl oxalate with cyclopentyl-substituted intermediates under basic conditions to form β-ketoesters.
  • For instance, a method reported in a bioorganic chemistry study uses diethyl oxalate with sodium ethoxide in ethanol under reflux for 6 hours to achieve high yields (~97%) of β-ketoester intermediates bearing cyclopentyl groups.

Horner-Wadsworth-Emmons Olefination Route

  • Although more commonly applied for related β-ketoesters, the Horner-Wadsworth-Emmons (HWE) reaction can be adapted to synthesize substituted β-ketoesters.
  • This method involves the condensation of phosphonate esters with aldehydes or ketones to form α,β-unsaturated esters, which can be hydrogenated or further functionalized.
  • Research from the University of Groningen details the preparation of cyclopentyl-substituted methyl β-ketoesters via HWE olefination, followed by hydrogenation under high pressure to reduce double bonds, albeit with variable conversion rates depending on substrate sterics.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Alkylation of β-ketoester 1 equiv 1,4-dibromobutane, K2CO3, DMSO 90–100 °C 4–6 h 70–85 Phase transfer catalyst improves yield
Ester hydrolysis Acidic hydrolysis (HCl 30–34%) 90–100 °C 20–25 h High Produces cyclopentyl-substituted acid
Diethyl oxalate condensation Diethyl oxalate, EtONa, EtOH, reflux Reflux (~78 °C) 6 h 97 High purity β-ketoester intermediate
HWE olefination + hydrogenation Phosphonate ester, aldehyde, Rh catalyst, H2 (80 bar) Room temp to 80 °C Days (variable) 19–85 Hydrogenation step often slow

Research Discoveries and Observations

  • The hydrophobic volume of the cyclopentyl substituent (five carbons in a ring) is optimal for biological activity in related compounds, which supports the synthetic focus on this moiety.
  • Increasing chain length beyond cyclopentyl reduces potency in bioactive analogs, indicating the importance of precise cyclopentyl incorporation.
  • Phase transfer catalysis and solvent choice (DMSO vs. EtOH) significantly affect reaction times and yields in alkylation steps.
  • Hydrogenation of related cycloalkylidene β-ketoesters requires high pressures and long reaction times, with incomplete conversions sometimes observed, highlighting challenges in downstream processing.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyclopentyl-2,4-dioxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, resulting in diols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.

Scientific Research Applications

Methyl 4-cyclopentyl-2,4-dioxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 4-cyclopentyl-2,4-dioxobutanoate exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-cyclopentyl-2,4-dioxobutanoate

  • Structural Difference : Replaces the methyl ester with an ethyl group.
  • Impact: Solubility: The ethyl ester may exhibit slightly lower polarity, enhancing solubility in non-polar solvents compared to the methyl analog. Synthetic Utility: Ethyl esters are often preferred in reactions requiring slower hydrolysis rates, which can improve yield in stepwise syntheses .
  • Application: Used in analogous pathways for fungicide intermediates, as noted in metconazole production .

Methyl 4-(2-furyl)-2,4-dioxobutanoate

  • Structural Difference : Substitutes cyclopentyl with a 2-furyl (aromatic) group.
  • Impact :
    • Electronic Effects : The furyl group introduces resonance stabilization, altering reactivity in electrophilic substitutions.
    • Molecular Weight : Higher molecular weight (C₉H₈O₅ vs. C₁₀H₁₄O₄) may influence boiling points and crystallization behavior.
  • Application : Likely employed in synthesizing heterocyclic compounds due to its aromatic moiety .

Ethyl 4-cyclopropyl-2,4-dioxobutanoate

  • Structural Difference : Cyclopropyl substituent instead of cyclopentyl.
  • Thermal Stability: Cyclopropane’s ring strain may lower thermal stability compared to cyclopentyl derivatives.
  • Similarity Score : 0.75 (based on CAS database comparisons) .

Methyl 3-chloro-4-cyclopropyl-2,4-dioxobutanoate

  • Structural Difference : Incorporates a chlorine atom at position 3 and cyclopropyl at position 4.
  • Impact: Reactivity: Chlorine’s electronegativity enhances susceptibility to nucleophilic substitution.

Physicochemical and Functional Comparisons

Property Methyl 4-cyclopentyl-2,4-dioxobutanoate Ethyl 4-cyclopentyl analog Methyl 4-(2-furyl) analog Ethyl 4-cyclopropyl analog
Molecular Formula C₁₀H₁₄O₄ C₁₁H₁₆O₄ C₉H₈O₅ C₉H₁₂O₄
Substituent Cyclopentyl Cyclopentyl 2-Furyl Cyclopropyl
Ester Group Methyl Ethyl Methyl Ethyl
Polarity Moderate Lower Higher (due to furyl) Moderate
Synthetic Applications Fungicide intermediates Similar to methyl Heterocyclic synthesis Lab-scale reactions

Key Research Findings

  • Reactivity Trends : Cyclopentyl derivatives exhibit greater steric hindrance than cyclopropyl analogs, slowing reaction kinetics in nucleophilic acyl substitutions but improving selectivity in multi-step syntheses .
  • Thermal Stability : Cyclopentyl-containing esters demonstrate higher thermal stability compared to strained cyclopropane derivatives, as observed in differential scanning calorimetry (DSC) studies .
  • Biological Activity : The cyclopentyl group’s lipophilicity enhances membrane permeability in pharmaceutical intermediates, a critical factor in drug design .

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